molecular formula C14H21NO B13975237 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one CAS No. 73608-59-0

4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one

Cat. No.: B13975237
CAS No.: 73608-59-0
M. Wt: 219.32 g/mol
InChI Key: BSJOOEQNOBHXCP-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a dimethylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3,3-dimethylbutan-2-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one: shares similarities with other benzylamine derivatives and ketones.

    N-Benzyl-N-methyl-2-phenylpropanamide: Another compound with a benzyl and methylamino group but a different backbone.

    Benzylmethylamine: A simpler structure with only the benzyl and methylamino groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

CAS No.

73608-59-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C14H21NO/c1-12(16)14(2,3)11-15(4)10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3

InChI Key

BSJOOEQNOBHXCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CN(C)CC1=CC=CC=C1

Origin of Product

United States

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